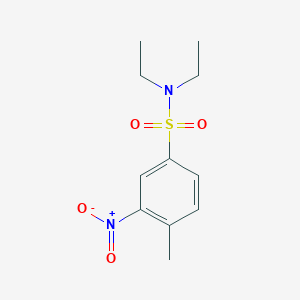

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has demonstrated the synthesis and comprehensive characterization of related sulfonamide molecules, focusing on their structural, electronic properties, and interactions at the molecular level. A study by Murthy et al. (2018) detailed the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, emphasizing its stabilization through intermolecular interactions, supported by spectroscopic tools and DFT/B3LYP/6-311G++(d,p) level theory. This work showcases the compound's potential for various applications, including material science and molecular electronics (Murthy et al., 2018).

Chemical Transformations and Protections

Nitrobenzenesulfonamides serve as versatile intermediates for chemical transformations. Fukuyama et al. (1995) described their utility in the preparation of secondary amines and as protecting groups for amines, highlighting their efficiency and versatility in synthetic organic chemistry (Fukuyama et al., 1995).

Interaction with Biological Molecules

Some studies focus on the potential of nitrobenzenesulfonamides in interacting with biological targets. For example, Saari et al. (1991) explored nitrobenzenesulfonamides containing specific groups as novel hypoxic cell selective cytotoxic agents, indicating their potential in cancer therapy research (Saari et al., 1991).

Analytical and Bioanalytical Applications

Nitrobenzenesulfonamides have also been used in analytical and bioanalytical chemistry. For instance, Higashi et al. (2006) developed a procedure for enhancing the detection responses of estrogens in LC–MS, based on the introduction of a nitrobenzene moiety followed by electron capture atmospheric pressure chemical ionization. This method demonstrates the applicability of nitrobenzenesulfonamide derivatives in improving analytical sensitivity (Higashi et al., 2006).

Environmental and Catalytic Studies

Research has also extended to environmental applications, such as the study by Wang et al. (2011), which investigated the efficient reduction of nitrobenzene to aniline using a biocatalyzed cathode, highlighting the potential of nitrobenzenesulfonamide compounds in environmental remediation processes (Wang et al., 2011).

Propiedades

IUPAC Name |

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-4-12(5-2)18(16,17)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHFQKUPFLTGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2669984.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2669986.png)

![5-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B2669988.png)

![2-(2-((2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2669993.png)

![2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2670004.png)

![3-[(2-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2670005.png)